4-(biphenyl-4-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
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Overview
Description
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amine hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Biphenyl Group: This step usually involves a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Introduction of the Methylphenyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the thiazole ring or other functional groups.
Substitution: This can involve the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)amine hydrobromide
- N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)amine hydrobromide
Uniqueness
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amine hydrobromide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H19BrN2S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C22H18N2S.BrH/c1-16-7-13-20(14-8-16)23-22-24-21(15-25-22)19-11-9-18(10-12-19)17-5-3-2-4-6-17;/h2-15H,1H3,(H,23,24);1H |
InChI Key |
NAVOXBXKKKDASG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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